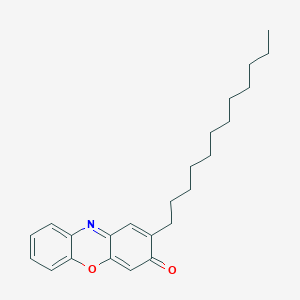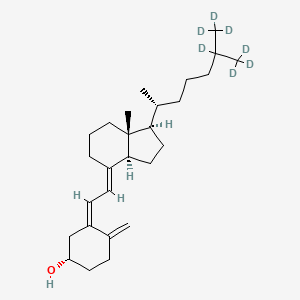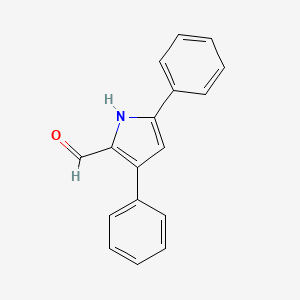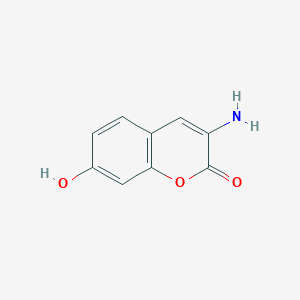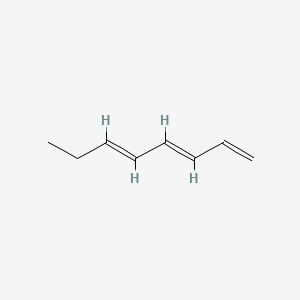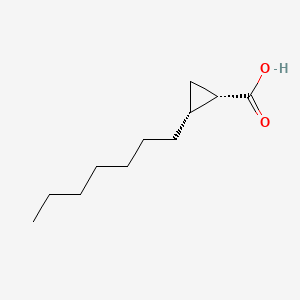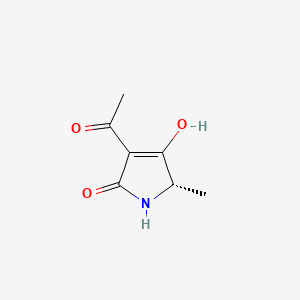
(S,Z)-3-(1-Hydroxyethylidene)-5-methylpyrrolidine-2,4-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(S,Z)-3-(1-Hydroxyethylidene)-5-methylpyrrolidine-2,4-dione, also known as HEMPD, is a pyrrolidine-2,4-dione derivative that has been widely studied for its potential therapeutic applications. HEMPD has been found to possess a range of biochemical and physiological effects, making it a promising candidate for the development of new drugs.
Mécanisme D'action
The mechanism of action of (S,Z)-3-(1-Hydroxyethylidene)-5-methylpyrrolidine-2,4-dione is not fully understood, but it is believed to involve the inhibition of certain enzymes and the modulation of various signaling pathways. (S,Z)-3-(1-Hydroxyethylidene)-5-methylpyrrolidine-2,4-dione has been shown to inhibit the activity of xanthine oxidase, which is involved in the production of reactive oxygen species (ROS) and the development of oxidative stress. (S,Z)-3-(1-Hydroxyethylidene)-5-methylpyrrolidine-2,4-dione has also been found to modulate the activity of certain transcription factors, such as nuclear factor-kappa B (NF-κB), which are involved in the regulation of inflammation and cell survival.
Effets Biochimiques Et Physiologiques
(S,Z)-3-(1-Hydroxyethylidene)-5-methylpyrrolidine-2,4-dione has been found to possess a range of biochemical and physiological effects. It has been shown to possess antioxidant activity, which can help to protect cells from oxidative damage. (S,Z)-3-(1-Hydroxyethylidene)-5-methylpyrrolidine-2,4-dione has also been found to possess anti-inflammatory activity, which can help to reduce inflammation and pain. In addition, (S,Z)-3-(1-Hydroxyethylidene)-5-methylpyrrolidine-2,4-dione has been shown to possess antitumor activity, which can help to inhibit the growth and spread of cancer cells.
Avantages Et Limitations Des Expériences En Laboratoire
(S,Z)-3-(1-Hydroxyethylidene)-5-methylpyrrolidine-2,4-dione has several advantages for use in lab experiments. It is relatively easy to synthesize and can be obtained in high purity. (S,Z)-3-(1-Hydroxyethylidene)-5-methylpyrrolidine-2,4-dione is also stable under a range of conditions, making it suitable for use in a variety of assays. However, there are also some limitations to the use of (S,Z)-3-(1-Hydroxyethylidene)-5-methylpyrrolidine-2,4-dione in lab experiments. It has low solubility in water, which can make it difficult to work with in aqueous solutions. In addition, (S,Z)-3-(1-Hydroxyethylidene)-5-methylpyrrolidine-2,4-dione has not been extensively studied in vivo, so its pharmacokinetic properties are not well understood.
Orientations Futures
There are several future directions for research on (S,Z)-3-(1-Hydroxyethylidene)-5-methylpyrrolidine-2,4-dione. One area of interest is the development of (S,Z)-3-(1-Hydroxyethylidene)-5-methylpyrrolidine-2,4-dione-based drugs for the treatment of various diseases, such as cancer and inflammation. Another area of interest is the study of the pharmacokinetic properties of (S,Z)-3-(1-Hydroxyethylidene)-5-methylpyrrolidine-2,4-dione in vivo, which could help to inform the development of new drugs. Additionally, further research is needed to fully understand the mechanism of action of (S,Z)-3-(1-Hydroxyethylidene)-5-methylpyrrolidine-2,4-dione and its potential therapeutic applications.
Méthodes De Synthèse
The synthesis of (S,Z)-3-(1-Hydroxyethylidene)-5-methylpyrrolidine-2,4-dione involves the reaction of 5-methyl-2,4-dioxopyrrolidine-3-acetic acid with formaldehyde in the presence of a base. The resulting product is then treated with hydroxylamine hydrochloride to yield (S,Z)-3-(1-Hydroxyethylidene)-5-methylpyrrolidine-2,4-dione. The synthesis of (S,Z)-3-(1-Hydroxyethylidene)-5-methylpyrrolidine-2,4-dione is relatively simple and can be carried out in a laboratory setting using standard equipment and reagents.
Applications De Recherche Scientifique
(S,Z)-3-(1-Hydroxyethylidene)-5-methylpyrrolidine-2,4-dione has been extensively studied for its potential therapeutic applications. It has been found to possess a range of pharmacological activities, including anti-inflammatory, antioxidant, and antitumor effects. (S,Z)-3-(1-Hydroxyethylidene)-5-methylpyrrolidine-2,4-dione has also been shown to inhibit the activity of certain enzymes, such as xanthine oxidase and tyrosinase, which are involved in the development of various diseases.
Propriétés
IUPAC Name |
(2S)-4-acetyl-3-hydroxy-2-methyl-1,2-dihydropyrrol-5-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9NO3/c1-3-6(10)5(4(2)9)7(11)8-3/h3,10H,1-2H3,(H,8,11)/t3-/m0/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RRIKLNGQMTWPLJ-VKHMYHEASA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(=C(C(=O)N1)C(=O)C)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]1C(=C(C(=O)N1)C(=O)C)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9NO3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
155.15 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(S,Z)-3-(1-Hydroxyethylidene)-5-methylpyrrolidine-2,4-dione | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

